

Senfolomycin A: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

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Compound of Interest

Compound Name: *Senfolomycin A*

Cat. No.: *B082694*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and stability of **Senfolomycin A**, a notable member of the paulomycin family of antibiotics. The information presented herein is curated from seminal research papers to assist researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

Senfolomycin A, an antibacterial agent produced by *Streptomyces*, shares a close structural relationship with paulomycin E. The key physicochemical characteristics of **Senfolomycin A** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₆ N ₂ O ₁₆ S	[1][2]
Molecular Weight	700	[1][2]
Appearance	Amorphous white solid	[2]
Melting Point	165-168 °C	[2]
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, and slightly soluble in water.	[2]
Optical Rotation	[α] _D ²⁵ +65° (c 1.0, methanol)	[2]

Spectral Data

The structural elucidation of **Senfolomycin A** has been primarily accomplished through various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, **Senfolomycin A** exhibits absorption maxima at 238 nm (ϵ 28,000) and 320 nm (ϵ 14,000)[2].

Infrared (IR) Spectroscopy

The infrared spectrum, recorded in a KBr pellet, shows characteristic absorption bands at the following wavenumbers (cm⁻¹): 3400 (OH), 2080 (isothiocyanate), 1720 (ester carbonyl), 1650 (amide I), 1600, and 1500 (aromatic)[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive NMR studies have been crucial in differentiating **Senfolomycin A** from paulomycin E. The key difference lies in the stereochemistry of the methoxy group in the sugar moiety[1]. While the original publication by Mitscher et al. provides detailed NMR data, for a comprehensive understanding, it is recommended to consult the comparative analysis with paulomycins by Argoudelis et al.

Stability Profile

The stability of **Senfolomycin A** is a critical consideration for its potential development as a therapeutic agent. Studies on the closely related paulomycins have indicated that the paulic acid moiety is a source of instability[3].

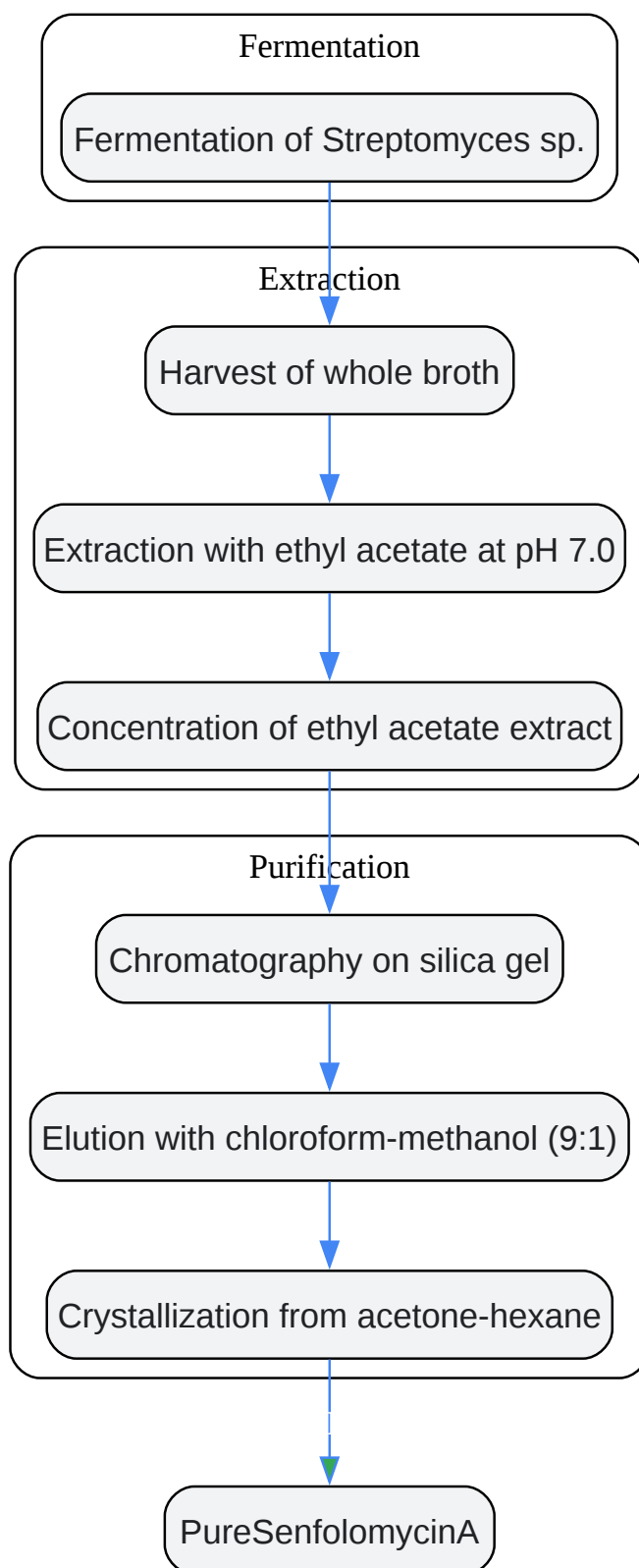
While specific, detailed stability studies on **Senfolomycin A** under various pH, temperature, and light conditions are not extensively reported in readily available literature, the general instability of the paulomycin class of compounds suggests that **Senfolomycin A** is likely susceptible to degradation, particularly under non-neutral pH conditions and upon exposure to elevated temperatures. The degradation of paulomycins often involves the loss of the paulic acid moiety, leading to the formation of inactive paulomenols[4].

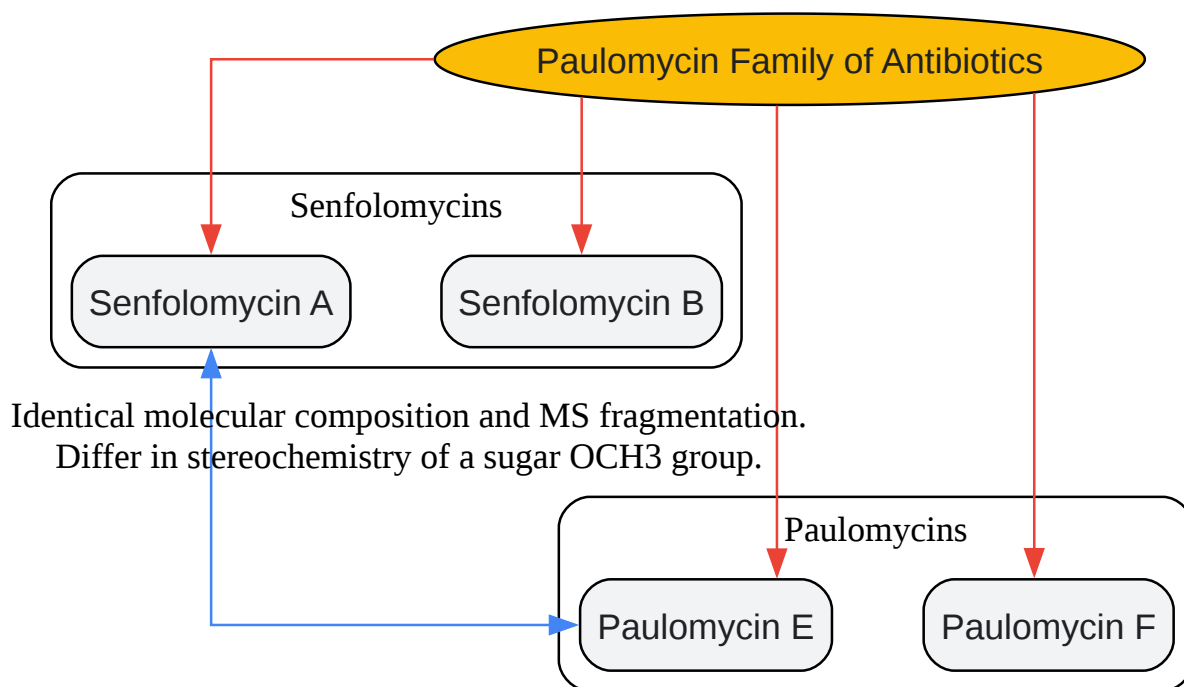
Experimental Protocols

The following sections detail the methodologies employed in the original characterization of **Senfolomycin A**.

Isolation and Purification of **Senfolomycin A**

The workflow for isolating **Senfolomycin A** from the fermentation broth of *Streptomyces* is outlined below.





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References

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